![molecular formula C18H27N3O B2925290 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea CAS No. 2309571-72-8](/img/structure/B2925290.png)
1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea, also known as BPU, is a synthetic compound that has shown promising results in scientific research applications. BPU belongs to the class of compounds known as piperidine derivatives, which have been studied extensively for their potential therapeutic effects.
Aplicaciones Científicas De Investigación
Central Nervous System Diseases
1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea: has been researched for its potential utility in central nervous system (CNS) diseases. The compound is being studied as a poly-active molecule, which is designed to target specific synergistic pharmacologies in a disease. For instance, in Alzheimer’s disease (AD), it may help mitigate brain free radical damage while enhancing acetylcholine signaling through cholinesterase inhibition .
Antioxidant Properties
This compound has been synthesized and screened for its ability to scavenge free radicals. In preliminary reports, derivatives of this compound exhibited potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay, with some showing greater potency than comparator molecules like ascorbic acid, resveratrol, and trolox .
Cholinesterase Inhibition
The derivatives of 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea have been tested in silico and in vitro for their cholinesterase inhibitory activity. This is particularly relevant for conditions like AD, where acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes are targeted to enhance acetylcholine signaling .
Lead Development for Poly-Active Molecules
The research aims to generate leads for developing poly-active molecules with the compound. These molecules are intended to address specific contributory synergistic pharmacologies in diseases, differentiating them from multi-target agents .
Combatting Neurodegenerative Diseases
Given its potential role in CNS diseases and antioxidant properties, the compound is being explored for its efficacy in combatting neurodegenerative diseases like AD, where oxidative stress and neurotransmitter dysfunction play a significant role .
Synthesis of Derivatives
A total of 14 derivatives, including 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea , have been synthesized and screened for their pharmacological properties. This synthesis process is crucial for understanding the structure-activity relationship and optimizing the therapeutic potential of the compound .
Mecanismo De Acción
Target of Action
The primary target of 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients .
Mode of Action
It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target could lead to changes in the enzymatic activity of Beta-secretase 1, potentially affecting the formation of beta-amyloid peptide .
Biochemical Pathways
The compound is likely to affect the biochemical pathway involving the formation of beta-amyloid peptide . Beta-amyloid peptide is formed through the cleavage of amyloid precursor protein (APP), a process in which Beta-secretase 1 is involved . By interacting with Beta-secretase 1, the compound could potentially influence this pathway and its downstream effects .
Result of Action
Given its target, it is plausible that the compound could influence the formation of beta-amyloid peptide, potentially affecting the progression of alzheimer’s disease .
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-19(2)18(22)21(16-8-9-16)17-10-12-20(13-11-17)14-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIUDOLJTYITNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.